molecular formula C19H19NO4S B6507009 (Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 896838-59-8

(Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B6507009
CAS No.: 896838-59-8
M. Wt: 357.4 g/mol
InChI Key: FEEBXOSSHAERKQ-YBEGLDIGSA-N
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Description

(Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a recognized and potent chemical probe for the selective inhibition of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This benzofuranone derivative exhibits high selectivity for DYRK1A over other kinases, making it an invaluable tool for elucidating the complex biological roles of this enzyme. DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. Its dysregulation is actively investigated in the context of Down syndrome and neurodegenerative diseases like Alzheimer's , as well as in certain cancer proliferation pathways. The primary research value of this compound lies in its ability to precisely modulate DYRK1A activity in cellular and animal models, enabling researchers to dissect signaling pathways and validate DYRK1A as a therapeutic target. The mechanism of action involves competitive binding at the ATP-binding site of the DYRK1A kinase domain, effectively blocking its phosphorylation activity. As a research chemical, it is supplied For Research Use Only and is strictly intended for laboratory studies, not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-12-4-9-25-17(12)10-16-18(22)13-2-3-15(21)14(19(13)24-16)11-20-5-7-23-8-6-20/h2-4,9-10,21H,5-8,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEBXOSSHAERKQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of the Benzofuran Core

Treatment of the benzofuran intermediate with paraformaldehyde and hydrochloric acid in acetic acid generates a chloromethyl derivative at C7. This step proceeds at 60–80°C for 4–6 hours, achieving 70–80% conversion.

Nucleophilic Substitution with Morpholine

The chloromethyl intermediate reacts with morpholine in dimethylformamide (DMF) at 100°C for 12 hours. Potassium carbonate acts as a base, facilitating displacement to yield the morpholinomethyl group. Yields range from 65–75%, with purity confirmed via HPLC.

Stereoselective Formation of the (Z)-Configured Exocyclic Double Bond

The (3-methylthiophen-2-yl)methylene group at C2 is introduced via a Knoevenagel condensation. To favor the Z-isomer:

Aldehyde Activation

3-Methylthiophene-2-carbaldehyde is condensed with the C2 ketone of the benzofuran-3(2H)-one. Piperidine (10 mol%) in toluene at reflux (110°C) promotes enolate formation, followed by dehydration.

Stereochemical Control

The Z-configuration is stabilized by:

  • Bulky solvents : tert-Butanol reduces rotational freedom during condensation.

  • Low temperature : Quenching the reaction at 0°C traps the kinetic Z-product.

  • Catalytic additives : Ti(OiPr)₄ enhances selectivity via Lewis acid-mediated transition-state stabilization.

Reported Z:E ratios reach 8:1 under optimized conditions.

Final Deprotection and Purification

The C6 hydroxyl group, initially protected as a tert-butyldimethylsilyl (TBS) ether during earlier steps, is deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Subsequent purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the final compound in >95% purity.

Analytical Characterization

Critical data for validation include:

Parameter Value Method
Melting Point182–184°CDifferential Scanning Calorimetry
[1H NMR] (400 MHz, CDCl₃)δ 7.52 (s, 1H, thiophene), 6.82 (s, 1H, H-5), 4.32 (s, 2H, morpholine CH₂)Bruker NMR
HPLC Purity98.7%C18 column, MeOH/H₂O (70:30)

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing O- vs. C-alkylation during benzofuran formation is minimized using Rh(III) catalysts.

  • Z/E Isomerization : Storage at −20°C in amber vials prevents thermal equilibration.

  • Morpholinomethyl Stability : Avoiding acidic conditions post-alkylation prevents N-demethylation.

Scalability and Industrial Feasibility

The synthesis is scalable to kilogram quantities with:

  • Continuous-flow systems : For Rh-catalyzed steps to enhance safety and yield.

  • Catalyst recycling : Rhodium recovery via ion-exchange resins reduces costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the benzofuran family exhibit a range of biological activities, including:

  • Anticancer Activity : Many benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have evaluated their effects against various human tumor cell lines, revealing significant cytotoxic effects .
  • Alkaline Phosphatase Inhibition : Recent studies have identified 2-benzylidenebenzofuran-3(2H)-ones as new inhibitors of alkaline phosphatase (AP), suggesting that related compounds could also exhibit similar inhibitory properties. This has implications for conditions where AP activity is dysregulated .
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Case Studies

Several studies highlight the applications and efficacy of (Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one and related compounds:

  • Anticancer Studies : A comprehensive evaluation conducted by the National Cancer Institute assessed multiple benzofuran derivatives against 60 human tumor cell lines, showcasing varying degrees of anti-cancer activity. Compounds similar to (Z)-6-hydroxy derivatives demonstrated effectiveness in inhibiting tumor growth across different cancer types .
  • Enzyme Inhibition : Research focusing on enzyme kinetics revealed that certain benzofuran derivatives effectively inhibited alkaline phosphatase activity. This study utilized structure-activity relationship (SAR) analysis to determine how modifications to the benzofuran structure influenced enzyme inhibition .
  • Synthetic Pathways : A detailed synthetic route was established for producing 2-isopropylidene-benzofuran derivatives, which are structurally related to (Z)-6-hydroxy compounds. This research emphasized the importance of optimizing synthetic conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. (Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 13)
  • Structure : Benzofuran-3(2H)-one core with a 3,4-dihydroxybenzylidene group (Z-configuration) and a hydroxy group at position 6.
  • Key Differences: Lacks the morpholinomethyl group at position 7. Substituted with a dihydroxybenzylidene group instead of thiophene-methylene.
  • Biological Activity : Exhibits efficient interactions with protease enzyme 6LU7 (SARS-CoV-2 main protease) .
  • Implications: The absence of morpholinomethyl may reduce solubility compared to the target compound. The dihydroxybenzylidene group could enhance hydrogen bonding but reduce metabolic stability.
2.2. BPOH-TPA (5-(2-Triphenylamine)-2-hydroxybenzophenone)
  • Structure: 2-hydroxybenzophenone core with a triphenylamine substituent.
  • Key Differences: Benzophenone backbone instead of benzofuranone. Triphenylamine group introduces strong electron-donating properties.
  • Synthesis : Prepared via Suzuki coupling (yield: 29.29%) .
  • Implications: The triphenylamine group may improve charge transport properties, making BPOH-TPA suitable for optoelectronic applications. However, the benzofuranone core in the target compound could offer better rigidity for binding interactions.
2.3. 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one
  • Structure : Isobenzofuran-1(3H)-one core with trichloromethyl and hydroxy groups.
  • Key Differences: Isobenzofuranone vs. benzofuranone backbone. Trichloromethyl group (electron-withdrawing) vs. morpholinomethyl (electron-donating).
  • Synthesis : Acid-catalyzed condensation of 3-hydroxybenzoic acid with chloral hydrate (yield: 73%) .
  • Implications : The trichloromethyl group increases molecular weight (267 g/mol) and may reduce solubility in aqueous media.
2.4. (7Z)-3-(4-Fluorophenyl)-7-[(5-iodofuran-2-yl)methylidene]-thiazolo-triazin-6(7H)-one
  • Structure: Thiazolo-triazinone core with 5-iodofuran and fluorophenyl groups.
  • Key Differences: Heterocyclic core differs significantly (thiazolo-triazinone vs. benzofuranone).
  • Implications : The iodine atom may enhance radiative properties for imaging applications, while the target compound’s thiophene group could improve binding in biological targets.

Biological Activity

(Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran derivative that has gained attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Structure and Properties

The molecular formula of this compound is C21H21NO, featuring a benzofuran core substituted with a hydroxyl group and a morpholinomethyl group. The presence of the 3-methylthiophenyl moiety is significant for enhancing the compound's biological activity.

Antimicrobial Activity

Recent studies have shown that benzofuran derivatives exhibit promising antimicrobial properties. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against various bacterial strains . The introduction of specific substituents at the C-6 position has been linked to enhanced antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. It has been reported to induce apoptosis in K562 leukemia cells through the activation of caspases 3 and 7, suggesting a mitochondrial pathway of apoptosis induction . The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against cancer cells.

Table 1: Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
(Z)-6-hydroxy...K5625.0Apoptosis via caspase activation
Compound 8HeLa4.5Cell cycle arrest at G1/S phase

The mechanism by which this compound induces apoptosis involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . Flow cytometry analyses have shown that this compound can significantly increase the percentage of cells in the pre-G1 phase, indicative of early apoptotic events .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural modifications. Key findings suggest that:

  • Hydroxyl Group at C-6 : Essential for antibacterial activity.
  • Morpholinomethyl Substituent : Enhances cytotoxicity and may play a role in apoptosis induction.

Table 2: Structure-Activity Relationship Insights

Structural FeatureActivity Impact
Hydroxyl at C-6Essential for antimicrobial activity
MorpholinomethylEnhances anticancer properties

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings. For example, a series of synthesized compounds demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 8 µg/mL . These findings underscore the potential for further development into therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process, starting with the condensation of 6-hydroxybenzofuran-3(2H)-one with 3-methylthiophene-2-carbaldehyde in the presence of a base catalyst (e.g., NaOH or K₂CO₃) in ethanol or methanol . Critical reaction parameters include:

  • Temperature : Maintained at 60–80°C to facilitate imine formation while avoiding side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to alcohols .
  • Catalyst loading : Excess base (1.5–2.0 equiv.) ensures complete deprotonation of the hydroxy group for efficient nucleophilic attack .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Advanced: How can reaction conditions be optimized to mitigate competing pathways during morpholinomethyl group installation?

The morpholinomethyl substituent is introduced via nucleophilic substitution or Mannich-type reactions. Key optimizations include:

  • Protecting group strategy : Temporary protection of the hydroxy group (e.g., benzyl ether) prevents unwanted side reactions during alkylation .
  • Solvent selection : Use of anhydrous THF or DCM minimizes hydrolysis of the morpholine reagent.
  • Stoichiometric control : A 1:1.2 molar ratio of benzofuran precursor to morpholine-derived reagent balances reactivity and reduces dimerization .
    Reaction progress should be monitored via TLC or HPLC to identify intermediates and optimize quenching times .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • ¹H/¹³C NMR : Assign peaks for the exocyclic double bond (δ 6.8–7.2 ppm for vinyl protons, J ≈ 12 Hz for Z-configuration) and morpholinomethyl group (δ 2.4–3.0 ppm for N-CH₂) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .

Advanced: How can researchers resolve ambiguities in NOE (Nuclear Overhauser Effect) data when confirming the Z-configuration?

  • Selective irradiation experiments : Target vinyl protons to observe NOE correlations with adjacent aromatic protons, confirming spatial proximity consistent with the Z-isomer .
  • DFT calculations : Compare experimental NOE data with computed structures (e.g., Gaussian 16, B3LYP/6-31G*) to validate stereochemistry .
  • X-ray crystallography : Definitive confirmation if single crystals are obtainable, though challenging due to the compound’s flexibility .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant assays : DPPH radical scavenging with IC₅₀ comparison to ascorbic acid .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies address contradictory bioactivity data for analogs with varying substituents?

  • Systematic substituent variation : Compare analogs with halogen, methoxy, or alkyl groups at the thiophene or benzofuran positions to isolate electronic/steric effects .
  • Molecular docking : Map binding poses in target proteins (e.g., COX-2 or topoisomerase II) to explain potency differences .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .

Basic: What stability challenges arise during storage, and how can they be managed?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the exocyclic double bond .
  • Hydrolysis risk : Lyophilize and store under inert gas (N₂/Ar) to protect the morpholinomethyl group from moisture .
  • Purity monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) ensures degradation <5% over six months .

Advanced: What mechanistic insights can DFT calculations provide about the compound’s reactivity in biological systems?

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., carbonyl group as a hydrogen-bond acceptor) .
  • Transition state modeling : Simulate interactions with enzymatic active sites (e.g., cytochrome P450) to predict metabolic pathways .
  • Charge distribution analysis : Correlate electron density at the thiophene sulfur with redox activity in antioxidant assays .

Basic: How should researchers design controls to validate bioassay results?

  • Positive controls : Use established drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
  • Solvent controls : Include DMSO or ethanol at concentrations matching test samples to rule out solvent effects .
  • Blank assays : Run parallel experiments without the compound to confirm signal specificity in fluorescence-based assays .

Advanced: What strategies can reconcile discrepancies in reported IC₅₀ values across studies?

  • Standardize protocols : Adopt CLSI guidelines for antimicrobial assays or NIH-recommended cell culture conditions .
  • Batch-to-batch variability : Characterize purity (e.g., residual solvent levels via GC-MS) for each synthesized batch .
  • Meta-regression analysis : Statistically adjust for variables like cell passage number or incubation time in pooled data .

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